Myrsinoic acid A

Vue d'ensemble

Description

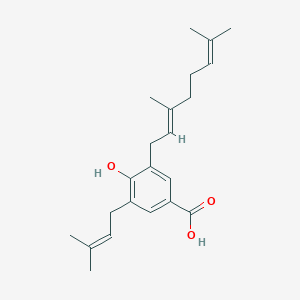

L’acide myrsinoïque A est un acide monohydroxybenzoïque caractérisé par la substitution d’un groupe géranyle en position 3 et d’un groupe prényle en position 5 sur le noyau d’acide 4-hydroxybenzoïque. Ce composé est isolé de la plante Myrsine seguinii et présente une activité anti-inflammatoire notable .

Applications De Recherche Scientifique

Myrsinoic acid A has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various derivatives with potential biological activities.

Biology: It is used to study the effects of natural compounds on cellular processes.

Medicine: this compound exhibits anti-inflammatory and antineoplastic properties, making it a candidate for drug development

Industry: It is explored for its potential use in the development of new antimicrobial agents.

Mécanisme D'action

L’acide myrsinoïque A exerce ses effets par le biais de multiples voies :

Activité anti-inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires, réduisant ainsi l’inflammation.

Activité antinéoplasique : Il interfère avec l’action des enzymes impliquées dans la prolifération cellulaire, telles que la méthionine gamma-lyase.

Composés similaires :

Acide myrsinoïque B : Structure similaire avec des variations dans les chaînes latérales, présente également une activité anti-inflammatoire.

Acide myrsinoïque C : Un autre dérivé présentant des activités biologiques similaires.

Acide myrsinoïque E : Un nouveau composé avec deux groupes géranyle, présentant une forte activité anti-inflammatoire.

Unicité : L’acide myrsinoïque A est unique en raison de son motif de substitution spécifique sur le noyau d’acide benzoïque, qui contribue à ses activités biologiques distinctes. Sa combinaison de groupes géranyle et prényle améliore son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Analyse Biochimique

Biochemical Properties

Myrsinoic acid A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme methionine gamma-lyase (EC 4.4.1.11). This enzyme is involved in the metabolism of sulfur-containing amino acids. By inhibiting methionine gamma-lyase, this compound can interfere with the production of hydrogen sulfide, a compound implicated in various physiological and pathological processes . Additionally, this compound has been identified as a DNA polymerase λ-specific inhibitor, which contributes to its antineoplastic activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. This compound also influences cell signaling pathways, particularly those involved in inflammation and cancer. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits methionine gamma-lyase, thereby reducing the production of hydrogen sulfide . Additionally, this compound inhibits DNA polymerase λ, which is crucial for DNA replication and repair. This inhibition can lead to the suppression of tumor cell proliferation. The compound also modulates the activity of various signaling molecules and transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease upon prolonged exposure to light and air. In in vitro studies, this compound has shown sustained anti-inflammatory and antineoplastic effects over several hours . Long-term studies in vivo have demonstrated that the compound can maintain its efficacy in reducing inflammation and tumor growth over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antineoplastic activities without noticeable adverse effects. At higher doses, this compound can cause toxicity, including liver and kidney damage . The threshold for these toxic effects varies among different animal species, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as methionine gamma-lyase, leading to the inhibition of hydrogen sulfide production . This interaction affects the overall metabolic flux and levels of various metabolites, including methionine and its derivatives. Additionally, this compound can influence the activity of other enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target sites in sufficient concentrations .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is essential for its role in modulating cellular metabolism and signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide myrsinoïque A peut être synthétisé par un processus en plusieurs étapes impliquant l’estérification de dérivés d’acide benzoïque suivie de modifications sélectives de groupes fonctionnels. Une méthode courante implique le reflux de dérivés d’ester méthylique avec de l’hydroxyde de potassium dans un mélange de méthanol et d’eau. Le mélange réactionnel est ensuite acidifié et extrait avec de l’acétate d’éthyle. La phase organique est séchée et le produit est purifié par chromatographie sur gel de silice .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l’acide myrsinoïque A ne soient pas bien documentées, l’approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. L’optimisation des paramètres réactionnels tels que la température, le choix du solvant et les techniques de purification serait essentielle pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions : L’acide myrsinoïque A subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

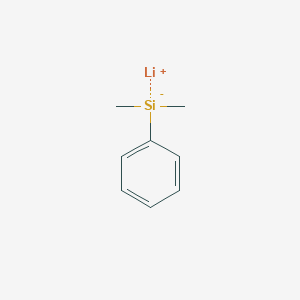

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le brome ou le chlore en présence d’un catalyseur peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Formation de cétones ou d’aldéhydes.

Réduction : Formation d’alcools.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

L’acide myrsinoïque A a une large gamme d’applications dans la recherche scientifique :

Chimie : Il sert de précurseur pour la synthèse de divers dérivés présentant des activités biologiques potentielles.

Biologie : Il est utilisé pour étudier les effets des composés naturels sur les processus cellulaires.

Médecine : L’acide myrsinoïque A présente des propriétés anti-inflammatoires et antinéoplasiques, ce qui en fait un candidat pour le développement de médicaments

Industrie : Il est exploré pour son utilisation potentielle dans le développement de nouveaux agents antimicrobiens.

Comparaison Avec Des Composés Similaires

Myrsinoic Acid B: Similar structure with variations in the side chains, also exhibits anti-inflammatory activity.

Myrsinoic Acid C: Another derivative with similar biological activities.

Myrsinoic Acid E: A novel compound with two geranyl groups, showing strong anti-inflammatory activity.

Uniqueness: Myrsinoic acid A is unique due to its specific substitution pattern on the benzoic acid core, which contributes to its distinct biological activities. Its combination of geranyl and prenyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGLLRPXXXJER-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

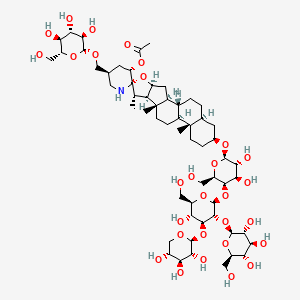

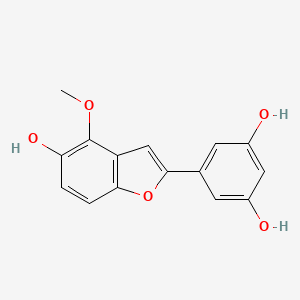

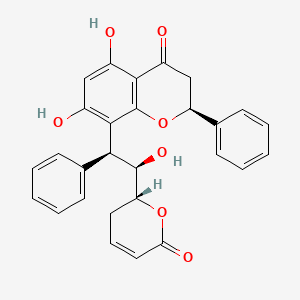

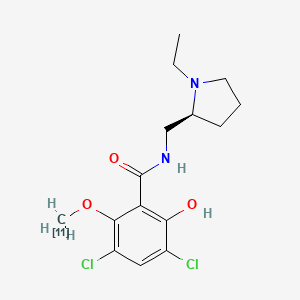

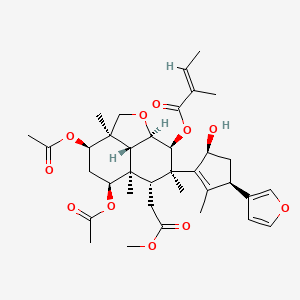

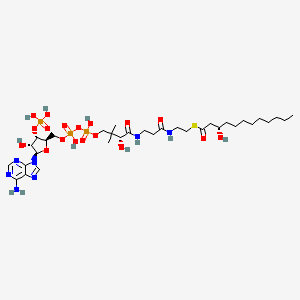

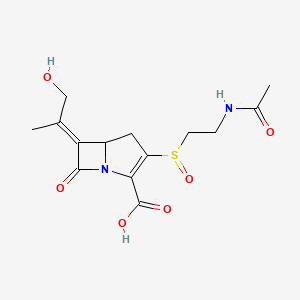

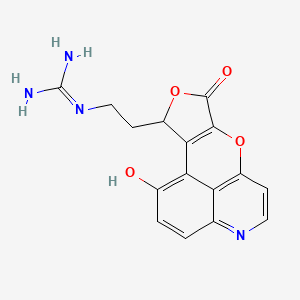

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)

![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)